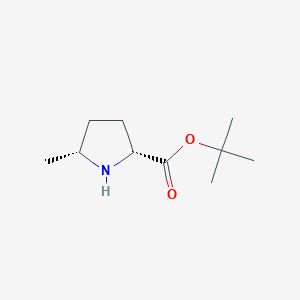

Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate

Description

Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the reactivity and stability of the compound.

Properties

IUPAC Name |

tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-5-6-8(11-7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKGSGEJVJMFD-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for selective reactions that are essential in creating enantiomerically pure compounds, which are vital in pharmaceuticals and agrochemicals .

Intermediate in Pharmaceutical Production

This compound is frequently utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties facilitate the development of drugs with specific biological activities .

Biological Applications

Enzyme Inhibition Studies

Research indicates that tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate may play a role in enzyme inhibition. Studies have shown its potential to act as a ligand in biochemical assays, which can help elucidate enzyme mechanisms and interactions .

Neuroactive Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to enhance synaptic plasticity and reduce markers of neurodegeneration by modulating neurotransmitter systems .

Medicinal Chemistry

Therapeutic Potential

Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate exhibits potential therapeutic applications. Its ability to influence biological pathways positions it as a candidate for drug development targeting various conditions, including neurodegenerative disorders and infections .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported a minimum inhibitory concentration (MIC) of 32 µg/mL, which highlights its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 1: Neuroprotective Effects

A study involving rodent models showed that administration of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate improved cognitive function and reduced neurodegeneration markers in Alzheimer's disease models. The compound enhanced synaptic plasticity through modulation of NMDA receptor activity .

Case Study 2: Antibacterial Efficacy

In vitro assays revealed significant activity against MRSA. The compound's mechanism appears to involve inhibition of bacterial protein synthesis by targeting ribosomal subunits, positioning it as a promising candidate for new antibacterial therapies .

Synthesis and Derivatives

The synthesis of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate can be achieved through various asymmetric synthesis techniques that ensure high enantiomeric purity. Modifications to the core structure can yield derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.

Uniqueness: Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Biological Activity

Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate possesses a five-membered nitrogen-containing ring structure, characteristic of pyrrolidine derivatives. The compound's stereochemistry is defined by its (2R,5R) configuration, which influences its biological interactions and activity.

- Molecular Formula : C₁₁H₁₉N₁O₂

- Molecular Weight : 197.28 g/mol

The biological activity of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor signaling pathways, potentially affecting cellular responses.

1. Enzyme Inhibition

Research indicates that tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate exhibits enzyme inhibitory properties. For instance, studies have demonstrated its ability to inhibit enzymes related to metabolic processes, which can be beneficial in treating conditions like obesity and diabetes by altering nutrient absorption pathways .

2. Anticancer Properties

A notable area of investigation is the compound's potential anticancer activity. In vitro studies have shown that certain analogs of pyrrolidine compounds can induce cytotoxic effects in cancer cells by disrupting nutrient transport systems essential for cell survival. This strategy effectively "starves" cancer cells, leading to their death while sparing non-cancerous cells .

| Compound | Effect | Concentration | Cell Type |

|---|---|---|---|

| Tert-butyl (2R,5R)-5-Methylpyrrolidine-2-carboxylate | Induces cytotoxicity | ~2 μM | Cancer cells |

3. Neurological Applications

The compound is also being explored for its potential in treating neurological disorders. Its structural similarity to neurotransmitters suggests it may influence neurotransmitter systems, potentially aiding in conditions such as depression or anxiety .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, including tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate:

- Study on Nutrient Transport Inhibition : A study demonstrated that compounds similar to tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate could inhibit nutrient transporters in cancer cells, leading to vacuolation and cell death .

- Synthesis and Activity Correlation : Research indicated that variations in the chemical structure of pyrrolidine derivatives significantly affect their biological activity. This includes modifications at specific positions on the ring that enhance enzyme inhibition or receptor binding affinity .

Q & A

Q. What is the role of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate in organic synthesis methodologies?

This compound serves as a chiral building block for synthesizing stereochemically complex molecules, particularly in medicinal chemistry. Its rigid pyrrolidine scaffold and tert-butyl ester group enhance steric control during reactions, enabling selective functionalization (e.g., amidation, alkylation) . For example, it is used to construct peptide analogs by protecting amines during solid-phase synthesis, minimizing racemization .

Q. What are common synthetic routes to tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate?

Two primary methods are employed:

- Oxidation of pyrrolidine precursors : Starting from (2R,5R)-5-methylpyrrolidine-2-carboxylic acid derivatives, oxidation with KMnO₄ or CrO₃ yields the ketone intermediate, followed by tert-butyl ester protection .

- Asymmetric hydrogenation : Chiral catalysts like Ru-BINAP complexes enable enantioselective synthesis of the pyrrolidine core, with subsequent esterification using Boc₂O . Purity is verified via HPLC (≥98%) and chiral stationary-phase chromatography to confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for high-throughput applications?

Recent advances leverage flow chemistry and immobilized catalysts (e.g., Pd/C or chiral Rh complexes) to enhance reaction efficiency. For instance, continuous hydrogenation in microreactors reduces reaction times from hours to minutes while maintaining >99% enantiomeric excess (ee) . Key parameters include pressure (10–50 bar H₂), temperature (25–60°C), and solvent polarity (MeOH/EtOAc mixtures) .

Q. What analytical challenges arise in resolving the stereochemistry of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate derivatives?

X-ray crystallography (e.g., SHELXL refinement) remains the gold standard for unambiguous stereochemical assignment, but requires high-quality crystals . When crystallography is impractical, NOESY NMR and J-based configurational analysis (e.g., coupling constants) are used, though overlapping signals in crowded regions (δ 1.2–2.5 ppm) complicate interpretation . Advanced methods like vibrational circular dichrometry (VCD) provide complementary data for challenging cases .

Q. How do contradictory data in spectroscopic characterization arise, and how are they resolved?

Discrepancies between calculated and observed HRMS or IR spectra often stem from solvent interactions or tautomerism. For example, keto-enol tautomerism in derivatives can shift carbonyl stretches (IR: 1720–1680 cm⁻¹). Resolution involves:

Q. What are the applications of this compound in drug discovery pipelines?

It is a key intermediate in synthesizing HCV protease inhibitors (e.g., compound 7 in ) and anticancer agents targeting sphingosine-1-phosphate receptors. Its stereochemical rigidity improves binding affinity to enzymes like NS3/4A protease (IC₅₀ = 12 nM in optimized analogs) . Recent work also explores its use in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Q. How can researchers mitigate instability issues during storage or reactions?

The tert-butyl ester group is prone to acid-catalyzed hydrolysis. Best practices include:

- Storing under inert gas (Ar/N₂) at −20°C in anhydrous DMF or DCM .

- Avoiding protic solvents (e.g., H₂O, MeOH) during reactions.

- Monitoring degradation via TLC (Rf shifts) or LC-MS for [M+H]+ = 214.31 g/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.